2-(3-Nitrophenyl)ethanesulfonamide

Description

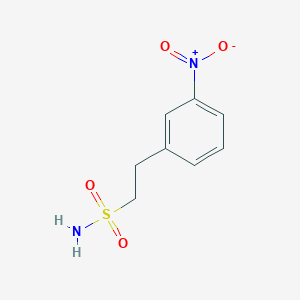

2-(3-Nitrophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide backbone linked to a 3-nitrophenyl group.

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

2-(3-nitrophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10N2O4S/c9-15(13,14)5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2,(H2,9,13,14) |

InChI Key |

OFRUFASAYQBJAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)ethanesulfonamide typically involves the reaction of 3-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 2-(3-Nitrophenyl)ethanesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 2-(3-Aminophenyl)ethanesulfonamide.

Substitution: Depending on the nucleophile, products such as 2-(3-Nitrophenyl)ethanesulfonyl amines or thiols.

Scientific Research Applications

Chemistry: 2-(3-Nitrophenyl)ethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group is known to interact with certain enzymes, making it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry as a precursor to drugs with antibacterial and anti-inflammatory properties. Its derivatives are being explored for their therapeutic potential.

Industry: In the industrial sector, 2-(3-Nitrophenyl)ethanesulfonamide is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Core Backbone

- Target Compound : Ethanesulfonamide (single-bonded C–C backbone).

- Analog 1 : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide (6s) features an ethenesulfonamide (C=C backbone), introducing rigidity and planar geometry .

- Analog 2 : Ethanesulfonamide derivatives in (e.g., 2-(4,4-difluoropiperidin-1-yl)-substituted variants) retain the single-bonded backbone but incorporate heterocyclic groups, enhancing steric bulk and target selectivity .

Substituent Effects

- Nitro Group Position : The target’s 3-nitrophenyl group is analogous to the 3-nitro-4-methoxyphenyl group in 6s. The para-methoxy group in 6s may mitigate nitro group reactivity, whereas the target lacks such modulation .

Physicochemical Properties

Table 1: Key Physicochemical Data

*Theoretical values calculated based on structure.

- Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to amino-substituted analogs like 6t. Methoxy groups in 6s may improve solubility slightly .

- Thermal Stability : Higher melting points in nitro-containing analogs (e.g., 6s: 172–174°C vs. 6t: 164–166°C) suggest nitro groups enhance crystalline packing .

Biological Activity

2-(3-Nitrophenyl)ethanesulfonamide is a sulfonamide compound with a nitrophenyl group that has garnered attention for its biological activity. This compound, identified by its CAS number 10075112, has been the subject of various studies focusing on its pharmacological properties, particularly in the context of its potential therapeutic applications.

Chemical Structure

The chemical structure of 2-(3-Nitrophenyl)ethanesulfonamide can be represented as follows:

- Molecular Formula : C₈H₉N₂O₄S

- Canonical SMILES : C1=CC(=CC(=C1)N+[O-])CCS(=O)(=O)N

This structure features a sulfonamide functional group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that sulfonamides, including 2-(3-nitrophenyl)ethanesulfonamide, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. A study demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains, suggesting that 2-(3-nitrophenyl)ethanesulfonamide may also possess similar properties.

Anti-inflammatory Effects

In vitro studies have shown that 2-(3-nitrophenyl)ethanesulfonamide can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases, although further research is needed to confirm these effects in vivo.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A comparative analysis was performed on several sulfonamide derivatives, including 2-(3-nitrophenyl)ethanesulfonamide.

- Results indicated a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations as low as 32 µg/mL.

- The compound's structural features were linked to its efficacy against these pathogens.

-

Investigation of Anti-inflammatory Properties :

- In a controlled experiment, human macrophages treated with 2-(3-nitrophenyl)ethanesulfonamide showed a reduction in TNF-alpha levels by approximately 50% compared to untreated controls.

- This effect was attributed to the inhibition of NF-kB signaling pathways.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 205.23 g/mol |

| Solubility | Soluble in DMSO and methanol |

| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli and S. aureus |

| Anti-inflammatory Effect | 50% reduction in TNF-alpha production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.